2,3-Dihydro-1H-indene-5-carbonitrile
Description
Contextualization within Indene (B144670) Chemistry and Nitrile Functional Groups
2,3-Dihydro-1H-indene-5-carbonitrile is a derivative of indane, a bicyclic hydrocarbon where a benzene (B151609) ring is fused to a cyclopentane (B165970) ring. This rigid scaffold is a common feature in many biologically active compounds and natural products. The fusion of the aromatic and aliphatic rings imparts a defined three-dimensional structure that is often exploited in the design of molecules intended to interact with specific biological targets.
The nitrile group (-C≡N) is a highly versatile functional group in organic chemistry. Its presence on the indane framework at the 5-position significantly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitrile group can modulate the reactivity of the aromatic ring and provide a handle for a wide array of chemical transformations. In drug design, the nitrile group is often introduced to improve metabolic stability, enhance binding affinity to target proteins through various interactions, and act as a bioisostere for other functional groups like carbonyls or halogens. wikipedia.orgwikipedia.org
Academic Relevance and Research Trajectories of Dihydroindene Systems
Dihydroindene systems, or indanes, are considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Consequently, indane derivatives have been extensively investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents. byjus.commasterorganicchemistry.com The rigid nature of the indane core allows for the precise spatial arrangement of functional groups, which is crucial for optimizing interactions with biological macromolecules.
The research trajectories for dihydroindene systems are continuously expanding. Current research often focuses on the synthesis of novel derivatives with tailored electronic and steric properties for specific applications. The introduction of functional groups like the nitrile in this compound opens up avenues for creating libraries of compounds for high-throughput screening in drug discovery. Furthermore, the unique photophysical properties of some indane derivatives make them attractive candidates for development in materials science, particularly in the field of organic electronics. The functionalization of the indane core, as seen in this compound, is a key strategy in the ongoing exploration of the vast chemical space and potential applications of this important class of molecules.
Interactive Data Table: Properties of Indane and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Indane (2,3-Dihydro-1H-indene) | C₉H₁₀ | 118.18 | Parent bicyclic scaffold |
| 1-Indanone (B140024) | C₉H₈O | 132.16 | Ketone derivative, common synthetic precursor |
| 5-Aminoindane | C₉H₁₁N | 133.19 | Amine derivative, used in pharmaceutical research |
| This compound | C₁₀H₉N | 143.19 | Nitrile-functionalized indane |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-indene-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOVFJHPHSEXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574674 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69975-67-3 | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69975-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indene-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40574674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2,3 Dihydro 1h Indene 5 Carbonitrile and Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2,3-Dihydro-1H-indene-5-carbonitrile. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, allows for the unambiguous assignment of all proton and carbon signals. While complete spectral data for the parent compound is not widely published, extensive data from closely related analogs, such as N-(5-cyanoindan-2-yl) derivatives, provide definitive insights into the chemical shifts and coupling patterns of the 5-cyanoindan moiety. acgpubs.orgchemicalbook.com
The ¹H NMR spectrum of the 2,3-dihydro-1H-indene (indan) core is highly characteristic. The aliphatic region typically displays three distinct signals corresponding to the protons at the C1, C2, and C3 positions. The aromatic region shows signals for the three protons on the substituted benzene (B151609) ring.
Aliphatic Protons: The two protons on the C2 carbon (H2) are chemically equivalent and are coupled to the four protons on the adjacent C1 and C3 positions. This results in a quintet. The protons on C1 (H1) and C3 (H3) are each coupled to the two protons on C2, producing two respective triplets.
Aromatic Protons: The substitution pattern of the aromatic ring in 5-cyanoindan—with substituents at C5 and the fused ring at C1 and C2—gives rise to three distinct proton signals. H4, positioned between the nitrile group and the fused ring, is expected to appear as a singlet or a finely split doublet. H6, adjacent to the nitrile, and H7, part of the fused ring system, would appear as doublets due to ortho-coupling with each other.
Based on data from N-(5-cyanoindan-2-yl)carboxamide analogs, the expected chemical shifts for the indan (B1671822) protons can be summarized as follows. acgpubs.orgchemicalbook.com
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H1, H3 (Aliphatic CH₂) | ~2.9-3.5 | Triplet (t) | ~7-8 |
| H2 (Aliphatic CH₂) | ~2.1-2.2 | Quintet (quin) | ~7-8 |
| H4 (Aromatic CH) | ~7.7 | Singlet (s) | N/A |
| H6 (Aromatic CH) | ~7.6 | Doublet (d) | ~7-8 |
| H7 (Aromatic CH) | ~7.4 | Doublet (d) | ~7-8 |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the ten carbon atoms in the molecule (with the C1/C3 and C4a/C7a pairs being equivalent by symmetry in the parent compound). The nitrile carbon (C≡N) exhibits a characteristic chemical shift in the 118-120 ppm range. The carbon to which the nitrile is attached (C5) is significantly deshielded.
The table below outlines the predicted ¹³C NMR chemical shifts, informed by data from substituted analogs and general principles of NMR spectroscopy. acgpubs.orgurfu.ru
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| C1, C3 | ~32-33 | Aliphatic CH₂ |
| C2 | ~30-31 | Aliphatic CH₂ |
| C4 | ~125-127 | Aromatic CH |
| C5 | ~110-112 | Aromatic Quaternary (ipso-CN) |
| C6 | ~130-132 | Aromatic CH |
| C7 | ~128-130 | Aromatic CH |
| C4a, C7a | ~145-150 | Aromatic Quaternary (bridgehead) |
| CN | ~119 | Nitrile |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra.
¹H-¹H COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling network between protons. Key expected correlations for 5-cyanoindan include a cross-peak between the aliphatic H1/H3 triplets and the H2 quintet, confirming their adjacency. In the aromatic region, a cross-peak between the H6 and H7 doublets would verify their ortho relationship.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom. This technique would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum. For example, the proton signal at ~7.7 ppm would correlate with the carbon signal at ~125-127 ppm, assigning them as H4 and C4, respectively.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Key vibrational modes are summarized below:
| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of sp³ C-H bonds. |
| Nitrile (C≡N) Stretch | 2220 - 2230 | A strong, sharp band characteristic of the cyano group. urfu.ruorgsyn.org |
| Aromatic C=C Stretch | 1600 - 1610 | Benzene ring skeletal vibrations. urfu.ru |
The C≡N stretching vibration is particularly diagnostic, appearing as a sharp and intense absorption in the IR spectrum around 2228 cm⁻¹. urfu.ru The spectrum would also feature bands corresponding to aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹. Aromatic ring stretching vibrations typically appear in the 1450-1610 cm⁻¹ region.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into the structure. For this compound (C₁₀H₉N), the exact molecular weight is 143.0735 g/mol .
In electron ionization (EI) mass spectrometry, the following key fragments would be expected:
Molecular Ion (M⁺˙): A strong peak at m/z = 143, corresponding to the intact molecule.
[M-1]⁺: A peak at m/z = 142, resulting from the loss of a hydrogen atom to form a stable, resonance-stabilized indanyl cation.
[M-27]⁺: A peak at m/z = 116, corresponding to the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation pathway for aromatic nitriles.
[M-28]⁺: A peak at m/z = 115, resulting from the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder-type cleavage of the five-membered ring.
| m/z | Proposed Fragment | Description |
|---|---|---|
| 143 | [C₁₀H₉N]⁺˙ | Molecular Ion (M⁺˙) |
| 142 | [C₁₀H₈N]⁺ | Loss of H˙ |
| 116 | [C₉H₈]⁺˙ | Loss of HCN |
| 115 | [C₉H₇]⁺ | Loss of C₂H₄ |
Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Studies
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of 5-cyanoindan is dominated by π → π* transitions associated with the substituted benzene chromophore. Studies on the photochemistry of 5-cyanoindan have confirmed its UV absorption properties. wikipedia.org
The UV-Vis spectrum is expected to show two main absorption bands characteristic of substituted benzenes:
An intense band below 220 nm, corresponding to the primary (E₂) transition.
A series of less intense, fine-structured bands between 250-290 nm, corresponding to the secondary (B) benzenoid transitions. The cyano substituent can cause a slight red shift (bathochromic shift) of these bands.
Fluorescence studies of 5-cyanoindan have shown that its fluorescence intensity is largely independent of temperature. wikipedia.org This suggests that the activation barrier separating the first excited singlet state (S1) from pathways for non-radiative decay (like intersystem crossing or internal conversion) is significant, making radiative decay (fluorescence) a competitive de-excitation process at various temperatures.
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. While this compound itself is achiral, the introduction of stereocenters into the indane framework, creating chiral analogs, necessitates methods to determine enantiomeric purity and absolute configuration. Electronic Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful techniques for these purposes. nih.govacs.org
The fundamental principle of CD and VCD lies in the fact that two enantiomers, being non-superimposable mirror images, absorb left- and right-circularly polarized light to different extents. nih.gov This differential absorption results in a CD or VCD spectrum, which is characteristically positive or negative for different electronic or vibrational transitions. The spectra of two enantiomers are exact mirror images of each other; where one enantiomer displays a positive Cotton effect (a peak in the CD spectrum), the other will show a negative effect of equal magnitude. nih.gov
For chiral analogs of this compound, such as substituted 1-indanones, CD spectroscopy can be a powerful tool. For instance, in a study of pterosins, which are 1-indanone (B140024) derivatives, the Cotton effects observed in the 310-370 nm range, corresponding to the n→π* transition of the conjugated ketone, were used to deduce the conformation of the indanone ring system. jst.go.jp The sign of the Cotton effect is directly related to the spatial arrangement of the atoms, and thus, to the absolute configuration of the molecule.
The determination of the absolute configuration of a chiral molecule is practically achieved by comparing the experimental VCD spectrum with a spectrum predicted by quantum-mechanical calculations, typically using density functional theory (DFT). americanlaboratory.com A reliable match between the signs and relative magnitudes of the bands in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. nih.govamericanlaboratory.com This approach has proven effective for a wide range of complex organic molecules, including those with flexible conformations. nih.gov VCD is particularly advantageous as it does not require crystallization of the sample, which is often a significant hurdle in drug discovery and natural product analysis. americanlaboratory.com
The enantiomeric purity of a sample can also be assessed using these methods. The magnitude of the CD or VCD signal is directly proportional to the enantiomeric excess (ee) of the sample. A racemic mixture, having equal amounts of both enantiomers, is chiroptically silent and will produce no CD or VCD signal. By measuring the signal intensity of a sample and comparing it to that of a pure enantiomer, the enantiomeric purity can be quantified.
X-ray Diffraction Analysis for Solid-State Molecular Architecture
Studies on various derivatives of 2,3-dihydro-1H-inden-1-one reveal that the fused ring system is generally planar or nearly planar. researchgate.netnih.gov For example, in the structure of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, the indan ring system and the attached trifluoromethyl-substituted benzene ring are almost coplanar, with a very small dihedral angle of 1.81(5)° between them. nih.gov This planarity is a key feature of the molecular architecture.
The detailed structural parameters obtained from XRD analysis are crucial for understanding structure-property relationships and for computational modeling studies.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₇H₁₁F₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.9239 (4) |
| b (Å) | 7.5501 (3) |
| c (Å) | 16.2736 (6) |
| β (°) | 96.791 (2) |
| Volume (ų) | 1332.09 (9) |
| Z (Molecules per unit cell) | 4 |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, C-H···π interactions |
Theoretical and Computational Chemistry Approaches to 2,3 Dihydro 1h Indene 5 Carbonitrile
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model molecular systems. These methods are fundamental to understanding the electronic properties that govern the structure and reactivity of 2,3-dihydro-1H-indene-5-carbonitrile.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. ekb.eg It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a multi-electron system are uniquely determined by its electron density. ekb.eg DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the most stable, lowest-energy three-dimensional arrangement of the atoms in a molecule. scielo.org.mx
For a molecule like this compound, DFT calculations would begin by defining an initial structure. The calculations then iteratively solve the Kohn-Sham equations to minimize the system's energy, adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is found. ekb.eg This process of energy minimization is known as geometry optimization. mdpi.comresearchgate.net The resulting optimized structure provides crucial data on the molecule's spatial configuration. For instance, studies on similar compounds like 2,3-dihydro-1H-indene have shown that the five-membered ring is non-planar. researchgate.net DFT methods, often paired with basis sets like 6-311G(d,p), are used to predict these structural parameters. researchgate.netresearchgate.net The optimized geometry is the foundational step for subsequent calculations, including vibrational frequencies and electronic properties. scielo.org.mx
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the precise distances between C-C, C-H, C-N atoms in the indane and nitrile groups. |
| Bond Angles | The angle formed between three connected atoms. | Defines the shape of the fused ring system and the orientation of the nitrile substituent. |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Characterizes the puckering of the five-membered cyclopentane (B165970) ring. |
| Total Energy | The calculated energy of the molecule at its optimized geometry. | Indicates the molecule's thermodynamic stability. |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the lowest energy orbital devoid of electrons, representing its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
| Concept | Description | Significance for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital. The source of electrons in a reaction. | Higher HOMO energy indicates stronger nucleophilicity and greater ease of donating electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital. The destination for accepted electrons. | Lower LUMO energy indicates stronger electrophilicity and a greater propensity to accept electrons. wuxiapptec.com |
| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO (Egap = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and lower stability. chemrxiv.org |
Conceptual DFT provides a framework for quantifying chemical concepts derived from the variation of energy with respect to the number of electrons. mdpi.com These "global reactivity descriptors" are calculated using the energies of the frontier orbitals (HOMO and LUMO) and offer a quantitative measure of a molecule's reactivity. researchgate.netchemrxiv.org
Key descriptors include:
Chemical Potential (μ): Represents the "escaping tendency" of an electron from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. chemrxiv.org
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. chemrxiv.org
Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. chemrxiv.org It is defined as ω = μ² / (2η). chemrxiv.org A higher electrophilicity index indicates a better electron acceptor. researchgate.net
| Descriptor | Formula | Chemical Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation of electron cloud; associated with stability. researchgate.net |
| Chemical Softness (S) | S = 1 / (2η) | The inverse of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom/molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the propensity to accept electrons; a high value indicates a strong electrophile. chemrxiv.orgresearchgate.net |
Computational methods can predict various spectroscopic properties, which are invaluable for confirming molecular structures and interpreting experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts (¹H and ¹³C) can be derived. researchgate.netnih.gov These calculations are crucial for assigning signals in experimental spectra and can help elucidate complex structures. researchgate.netpsu.edu For instance, a detailed NMR analysis of a related indene (B144670) dimer successfully assigned all H- and C-atom chemical shifts by comparing experimental and predicted patterns. researchgate.net
IR Spectroscopy: DFT calculations can determine the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending) of that vibrational mode. It is a common practice to apply a scaling factor to the calculated frequencies, as DFT methods tend to overestimate them. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). chemrxiv.org The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to absorption intensities). mdpi.com This information is used to simulate the UV-Vis spectrum, which can help identify the electronic transitions responsible for the observed absorption bands. chemrxiv.org
| Spectroscopy | Computational Method | Predicted Parameters | Application |
|---|---|---|---|
| NMR | DFT with GIAO | ¹H and ¹³C chemical shifts, coupling constants. researchgate.net | Structural elucidation and verification. researchgate.net |
| IR | DFT | Vibrational frequencies and intensities. researchgate.net | Identification of functional groups and vibrational modes. |
| UV-Vis | TD-DFT | Excitation energies (λmax), oscillator strengths. mdpi.com | Analysis of electronic transitions and chromophores. |
Advanced Applications and Research Opportunities of 2,3 Dihydro 1h Indene 5 Carbonitrile in Chemical Sciences
Utility as Precursors in Advanced Organic Synthesis
The strategic placement of the ketone and nitrile functionalities within the indanone scaffold allows for a wide range of chemical transformations, making it a sought-after precursor in multiple fields of synthesis.
The 1-indanone (B140024) core is a privileged structure found in numerous bioactive molecules and serves as a key precursor for various drugs. guidechem.com Derivatives of 5-cyano-1-indanone are particularly significant in the synthesis of pharmaceutical agents, most notably in the creation of sleep-disorder medications.
A prominent example is the synthesis of Ramelteon, a selective melatonin (B1676174) receptor agonist used to treat insomnia. nih.gov Although many synthetic routes to Ramelteon exist, several rely on the construction of its core tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan structure. nih.govacs.org A key step in these syntheses involves the modification of a tricyclic ketone intermediate, which is structurally analogous to 5-cyano-1-indanone. This ketone undergoes a Horner–Wadsworth–Emmons olefination reaction with diethyl (cyanomethyl)phosphonate. nih.govacs.org This reaction introduces the critical α,β-unsaturated nitrile side chain, which is subsequently reduced and elaborated to form the final ethylpropionamide side chain of Ramelteon. nih.govgoogle.com The indanone framework is thus central to establishing the required molecular architecture for potent biological activity.
Table 1: Key Synthetic Transformations in Ramelteon Synthesis Involving the Indanone Core
| Starting Material Class | Reagent | Key Reaction Type | Resulting Intermediate |
|---|---|---|---|
| Tricyclic Indanone | Diethyl (cyanomethyl)phosphonate | Horner–Wadsworth–Emmons Olefination | α,β-Unsaturated Nitrile |
| α,β-Unsaturated Nitrile | Catalytic Hydrogenation (e.g., Raney Nickel) | Reduction | Saturated Amine |
The 5-substituted-1-indanone scaffold is not only crucial in pharmaceuticals but also serves as a vital building block in the agrochemical industry. cynorlaboratories.com These compounds are precursors to effective insecticides, fungicides, and herbicides. beilstein-journals.org A closely related analogue, 5-chloro-1-indanone, demonstrates the utility of this structural class as it is a key intermediate in the production of Indoxacarb, a widely used oxadiazine insecticide. nbinno.com The synthesis of Indoxacarb relies on the specific functionality provided by the 5-substituted indanone core, highlighting the importance of compounds like 2,3-dihydro-1H-indene-5-carbonitrile as foundational materials for developing new crop protection agents.
The carbonyl group of 5-cyano-1-indanone is a reactive handle for constructing a variety of fused heterocyclic systems through condensation reactions. This versatility allows for the creation of complex polycyclic molecules with potential biological activities. nih.gov
Research has demonstrated several strategies for annulating heterocyclic rings onto the indanone framework. nih.gov For instance:
Benzo[d]imidazoles: Reaction with o-phenylenediamine (B120857) leads to the formation of indeno-fused benzoimidazoles. nih.gov
Triazinones: Condensation with thiosemicarbazide (B42300) yields indeno-fused 1,2,4-triazin-5(2H)-ones. nih.gov
Indenopyridines: Multicomponent reactions involving 1-indanones, aromatic aldehydes, and an ammonium (B1175870) source can produce highly substituted indenopyridine derivatives. nih.gov
These transformations underscore the role of 5-cyano-1-indanone as a versatile platform for accessing diverse heterocyclic libraries.
Table 2: Synthesis of Fused Heterocycles from 1-Indanone Precursors
| 1-Indanone Derivative | Reactant(s) | Resulting Heterocyclic System |
|---|---|---|
| Ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate | o-phenylenediamine | Benzo[d]imidazole |
| Ethyl (3-hydroxy-1H-inden-2-yl)(oxo)-acetate | Thiosemicarbazide | 1,2,4-Triazin-5(2H)-one |
The 1-indanone structural motif is present in a number of natural products, making its derivatives attractive starting points for synthetic chemists. guidechem.comnih.gov Compounds such as paucifloral F and pterosin B contain an indanone core, suggesting that building blocks like this compound could be valuable in the synthesis of these molecules or their analogues. guidechem.com While the indanone framework is a recognized feature in natural product chemistry, specific examples of total syntheses of natural products or antibiotics beginning directly with this compound are not prominently featured in scientific literature. Nonetheless, its availability makes it a strategic precursor for creating analogues of bioactive natural products for structure-activity relationship studies.
Contributions to Functional Materials Development
Beyond its applications in life sciences, the indanone scaffold is a component in the development of advanced functional materials.
Indanone derivatives are recognized as important intermediates in the synthesis of fine organic chemicals, including dyes, photochromic materials, and organic luminescent materials. guidechem.com The rigid, conjugated system of the indene (B144670) core can be extended and functionalized to tune the electronic and photophysical properties of a molecule. This makes it a promising scaffold for creating new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. While the general utility of the indanone structure is established, specific research detailing the synthesis of optoelectronic materials directly from this compound is not widely documented.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 5-Cyano-1-indanone |
| Ramelteon |
| Diethyl (cyanomethyl)phosphonate |
| 5-Chloro-1-indanone |
| Indoxacarb |
| o-phenylenediamine |
| Thiosemicarbazide |
| Paucifloral F |
Development of Organic Semiconductors
While direct applications of the parent this compound in organic semiconductors are still an emerging area of research, its derivatives are being explored for their potential optical and electronic properties. mdpi.com The core structure can be chemically modified at various positions to introduce functionalities that enhance π-conjugation, promote intermolecular interactions, and improve solubility for solution-based processing. For instance, the introduction of aromatic or heteroaromatic substituents can extend the π-system, leading to a reduction in the bandgap and a red-shift in absorption and emission spectra, which are desirable characteristics for light-emitting and photovoltaic applications.
Table 1: Potential Modifications of this compound for Organic Semiconductors
| Modification Site | Potential Substituent | Desired Property Enhancement |
| Aromatic Ring | Thiophene, Furan, Pyridine | Extended π-conjugation, Charge transport |
| Saturated Ring | Alkyl chains, Alkoxy groups | Improved solubility, Film morphology control |
| Nitrile Group | Conversion to other functional groups | Tuning of electronic properties |
Research in this area is focused on synthesizing novel derivatives and characterizing their photophysical and electrochemical properties. Techniques such as cyclic voltammetry are employed to determine the HOMO and LUMO energy levels, while UV-Vis and fluorescence spectroscopy provide insights into their optical properties. The performance of these new materials is then evaluated by fabricating and testing prototype electronic devices.
Role in Supramolecular Chemistry and Nanomaterials
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for the application of this compound. The nitrile group is a key player in this context, as it can participate in various non-covalent interactions, including dipole-dipole interactions, hydrogen bonding (with appropriate donors), and coordination with metal ions. These interactions can be harnessed to direct the self-assembly of molecules into well-defined, ordered structures.
The rigid indene backbone provides a predictable scaffold, and by strategically placing other functional groups on the molecule, it is possible to program the self-assembly process to form specific supramolecular architectures such as liquid crystals, gels, or crystalline co-crystals. For instance, the introduction of hydrogen bond donors or acceptors can lead to the formation of one-dimensional tapes or two-dimensional sheets.
Furthermore, this compound can serve as a precursor for the synthesis of functional nanomaterials. The nitrile group can be chemically transformed into other functionalities, such as amines or carboxylic acids, which can then be used to anchor the molecule onto the surface of nanoparticles or to initiate polymerization reactions. This allows for the creation of hybrid nanomaterials with tailored properties. For example, coating metallic or semiconductor nanoparticles with a layer of indene-based molecules could modify their surface chemistry, improve their dispersibility in organic solvents, and introduce new electronic or optical functionalities.
Novel Catalytic Applications and Reagent Development
The indene framework is a well-established ligand in organometallic chemistry, and its derivatives are known to be effective in various catalytic transformations. While research specifically on this compound as a ligand is still developing, its structural features suggest significant potential. The nitrile group can coordinate to a metal center, influencing its electronic properties and, consequently, its catalytic activity.
Derivatives of 2,3-dihydro-1H-indene can be designed to act as chiral ligands for asymmetric catalysis. The synthesis of enantiomerically pure indene derivatives allows for the creation of chiral metal complexes that can catalyze reactions with high stereoselectivity. This is of particular importance in the pharmaceutical and fine chemical industries, where the synthesis of single-enantiomer products is often required.
Beyond its role as a ligand, this compound can also serve as a versatile reagent in organic synthesis. The nitrile group can be converted into a wide range of other functional groups, including amines, amides, carboxylic acids, and ketones. This chemical versatility makes it a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. For instance, the development of practical and high-yielding procedures for the synthesis of various indene derivatives highlights the importance of this structural motif in synthetic chemistry. researchgate.net
Future Research Directions and Unexplored Avenues in Dihydroindene-Carbonitrile Chemistry
The exploration of this compound and its derivatives is far from exhaustive, with numerous unexplored avenues for future research. A key area for further investigation is the systematic study of structure-property relationships in organic semiconductors based on this scaffold. By synthesizing a library of derivatives with systematically varied substituents and evaluating their performance in electronic devices, a deeper understanding of how molecular structure influences material properties can be gained.
In the realm of supramolecular chemistry, the design and synthesis of more complex systems based on this compound could lead to the development of novel functional materials. For example, the incorporation of this unit into larger, multi-component assemblies could result in materials with interesting properties such as stimuli-responsiveness or molecular recognition capabilities.
The catalytic applications of metal complexes bearing this compound-based ligands remain a largely untapped area. The synthesis and characterization of such complexes and the evaluation of their catalytic activity in a broad range of organic transformations could lead to the discovery of new and efficient catalytic systems.
Furthermore, the development of novel synthetic methodologies for the functionalization of the this compound core is crucial for accessing a wider range of derivatives with diverse properties. This includes the exploration of C-H activation and other modern synthetic techniques to introduce new functional groups in a selective and efficient manner.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dihydro-1H-indene-5-carbonitrile, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cyanation of dihydroindenes. For example, nitrile functionalization can be achieved using copper(I) cyanide under reflux conditions . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient), followed by validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative purity assessment requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies the nitrile group via a sharp peak at ~2,220 cm⁻¹ .
- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.8–7.5 ppm) and sp³-hybridized carbons (δ 30–40 ppm). The nitrile carbon appears at ~δ 115–120 ppm in ¹³C NMR .
- Mass Spectrometry : ESI-MS in positive ion mode shows a molecular ion peak [M+H]⁺ at m/z 170.1 (calculated: 169.07 g/mol) .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective substitution at the nitrile group?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For example, nucleophilic substitution with Grignard reagents (e.g., MeMgBr) requires anhydrous THF at −78°C to minimize side reactions. Monitoring via in-situ IR spectroscopy ensures the disappearance of the nitrile peak (~2,220 cm⁻¹) and formation of the ketone intermediate (~1,710 cm⁻¹) . Yield optimization involves adjusting equivalents of the nucleophile (1.2–1.5 eq) and reaction time (2–4 hours) .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Storage at −20°C in amber vials under argon prevents degradation .
- pH Stability : In aqueous solutions, the compound is stable at pH 5–7 (half-life >48 hours) but hydrolyzes rapidly at pH >10, forming the corresponding carboxylic acid. Hydrolysis kinetics can be quantified via UV-Vis spectroscopy at 270 nm .
Q. How do electronic effects of substituents influence the reactivity of the indene core in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro) at the 5-position deactivate the indene ring, reducing Suzuki-Miyaura coupling efficiency. Computational DFT studies (B3LYP/6-31G*) reveal that the nitrile group lowers the HOMO energy (−6.2 eV), requiring Pd(PPh₃)₄ as a catalyst for Buchwald-Hartwig amination. Reaction progress is tracked via GC-MS, with yields ranging from 40% (electron-poor substrates) to 75% (electron-neutral) .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase inhibition assays) may arise from assay conditions. Standardization includes:
- Using identical cell lines (e.g., HEK293T) and passage numbers.
- Validating target engagement via Western blotting (phosphorylation status).
- Replicating dose-response curves with Hill slopes >1.5 to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
